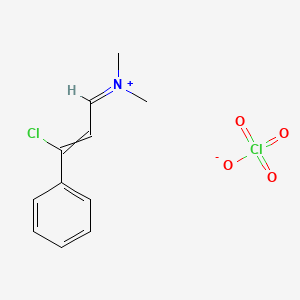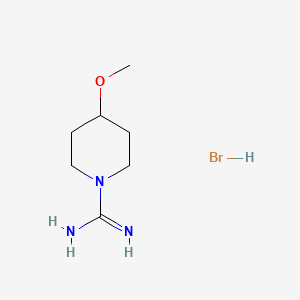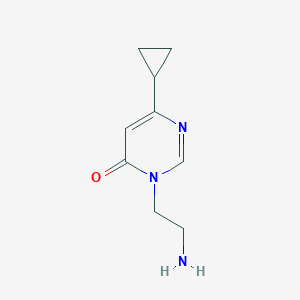![molecular formula C17H23NO B1470972 4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline CAS No. 2203716-12-3](/img/structure/B1470972.png)
4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline consists of a fused furoquinoline ring system with a cyclohexyl substituent. The phenyl group contributes to its aromatic character. The precise conformation and stereochemistry play a crucial role in its biological activity .
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- Diastereoisomers Structure : 4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline diastereoisomers have been studied for their structural properties. Two diastereoisomers of a similar compound showed significant differences in the orientation of the furan ring due to its fusion to the quinoline nucleus (Ravikumar, Mahesh, & Reddy, 2004).
- Synthesis of Derivatives : The compound's derivatives, such as 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, have been synthesized using acid-catalyzed cyclocondensation. This synthesis process is significant for producing stable ozonides with specific configurations (Tolstikov et al., 2014).
Chemical Properties and Applications
- Solution and Structural Studies : Studies on quinoxaline derivatives related to this compound have shown that they exhibit unique fluorescence properties when containing an extended delocalized π-system. This is particularly notable in compounds where the central aromatic part is replaced by a cyclohexyl group (Touzani et al., 2001).
- Catalytic Asymmetric Synthesis : A novel metal-organo catalytic asymmetric reaction has been developed for the enantioselective synthesis of hexahydrofuro[3,2-c]quinolines. This process involves a multicatalytic and multicomponent approach, suggesting a new model for BINOL-phosphoric acid catalyzed reactions (Calleja et al., 2014).
Biological Applications
- Potential Antimicrobial Activity : Novel hexahydroquinolines, derivatives of this compound, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Gouhar et al., 2017).
Propiedades
IUPAC Name |
4-cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-2-6-12(7-3-1)16-14-10-11-19-17(14)13-8-4-5-9-15(13)18-16/h4-5,8-9,12,14,16-18H,1-3,6-7,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQUUYDCZJFLKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3CCOC3C4=CC=CC=C4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3,4-oxadiazole hydrochloride](/img/structure/B1470889.png)




![[1-(Pyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1470899.png)

![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1470902.png)

![2-(Piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470905.png)



![[(3-Ethoxy-2-thienyl)methyl]amine](/img/structure/B1470912.png)
